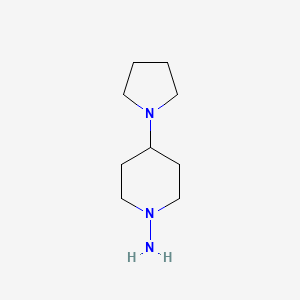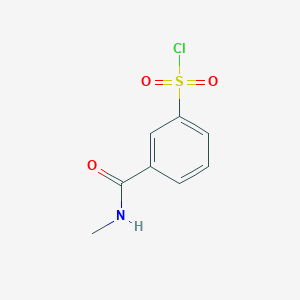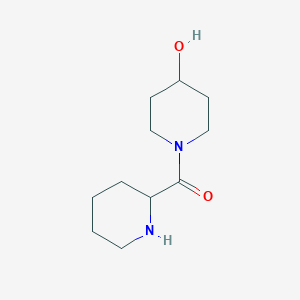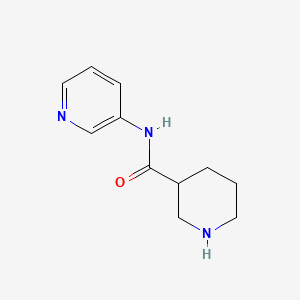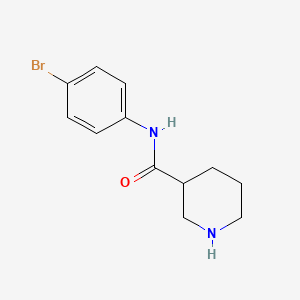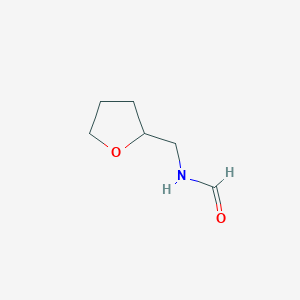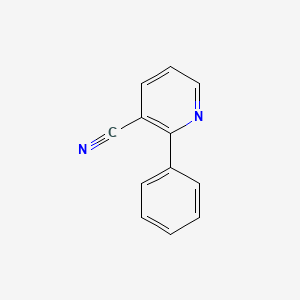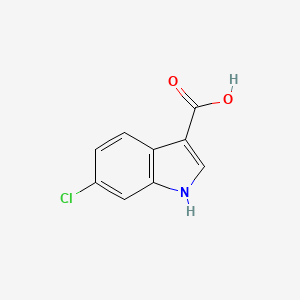
6-Chlorindol-3-carbonsäure
Übersicht
Beschreibung
6-chloro-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular formula of 6-chloro-1H-indole-3-carboxylic acid is C9H6ClNO2 . Its average mass is 195.602 Da and its monoisotopic mass is 195.008713 Da .Physical And Chemical Properties Analysis
6-chloro-1H-indole-3-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 449.7±25.0 °C at 760 mmHg, and a flash point of 225.8±23.2 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
6-Chlorindol-3-carbonsäure könnte aufgrund seiner Indol-Kernstruktur an der Synthese verschiedener pharmazeutischer Verbindungen beteiligt sein. Indol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der Arzneimittelentwicklung häufig wegen ihrer potenziellen therapeutischen Eigenschaften eingesetzt .
Landwirtschaftliche Chemie
Als Derivat der Indol-3-carbonsäure könnte diese Verbindung auf ihre herbiziden Eigenschaften untersucht werden. Die Forschung an Indol-3-carbonsäure-Derivaten hat Potenzial in der Entwicklung neuer Herbizide gezeigt .
Materialwissenschaft
Carbonsäuren spielen eine bedeutende Rolle bei der Herstellung von Polymeren und Beschichtungen. Die chlorierte Indolstruktur von this compound könnte einzigartige Eigenschaften für die Entwicklung fortschrittlicher Materialien bieten .
Biochemie
In der Biochemie können Indol-Derivate wie this compound verwendet werden, um Enzymreaktionen zu untersuchen oder als Bausteine für komplexere biologische Moleküle .
Analytische Chemie
Diese Verbindung könnte aufgrund ihrer besonderen chemischen Struktur als Standard oder Reagenz in der chromatographischen Analyse verwendet werden, um die Identifizierung und Quantifizierung ähnlicher Verbindungen zu unterstützen .
Synthetische Chemie
Die Reaktivität der Verbindung aufgrund der Chlor- und Carboxylgruppen macht sie zu einem wertvollen Zwischenprodukt bei der Synthese einer Vielzahl organischer Moleküle, einschließlich komplexerer Indol-Derivate .
Stoffwechselstudien
Indol-Derivate sind bekanntermaßen an verschiedenen Stoffwechselwegen beteiligt. This compound könnte verwendet werden, um seine Rolle zu untersuchen oder sein Verhalten in Stoffwechselstudien nachzuahmen .
Chemische Biologie
Aufgrund seiner strukturellen Ähnlichkeit zu natürlich vorkommenden Indolen könnte diese Verbindung als Werkzeug in der chemischen Biologie dienen, um zelluläre Prozesse zu untersuchen oder als potenzieller Modulator biologischer Pfade .
Wirkmechanismus
Target of Action
6-Chloroindole-3-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often proteins or enzymes that play crucial roles in various biological processes.
Mode of Action
The mode of action of 6-Chloroindole-3-carboxylic acid involves its interaction with its targets, leading to changes in their function. The presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity
Biochemical Pathways
Indole derivatives like 6-Chloroindole-3-carboxylic acid are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . In Arabidopsis, for example, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via these intermediates . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The clearance mechanism of a related compound, pf-06409577, involves uridine diphosphoglucuronosyl transferase (ugt)–mediated processes
Result of Action
The molecular and cellular effects of 6-Chloroindole-3-carboxylic acid’s action would depend on its specific targets and the changes it induces in their function. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Action Environment
The action, efficacy, and stability of 6-Chloroindole-3-carboxylic acid could be influenced by various environmental factors. For instance, in plants, indole compounds can stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQHEMBHJZAHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594007 | |
| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766557-02-2 | |
| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

